

Application Note: Quantification of Propiconazole Residues in Plant Tissues using LC-MS/MS

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Compound of Interest

Compound Name: Propiconazole

Cat. No.: B1679638

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Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of **propiconazole** residues in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS analysis. This method is crucial for ensuring food safety and regulatory compliance by monitoring fungicide residue levels in agricultural products. The protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development.

Introduction

Propiconazole is a broad-spectrum systemic fungicide widely used in agriculture to protect a variety of crops from fungal diseases.^[1] Due to its widespread use, there is a potential for residues to remain in harvested plant products, posing a risk to consumers. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **propiconazole** in different food commodities.^[1] Therefore, sensitive and reliable analytical methods are essential for the routine monitoring of **propiconazole** residues in plant tissues. LC-MS/MS has become the technique of choice for this application due to its high selectivity, sensitivity, and ability to handle complex matrices.

This application note details a validated method for the extraction, clean-up, and quantification of **propiconazole** in plant tissues. The method is demonstrated to be robust and suitable for high-throughput analysis.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is a modified version of the QuEChERS method, which is a popular technique for pesticide residue analysis in food matrices.[\[2\]](#)

1.1. Materials and Reagents:

- Homogenized plant tissue sample
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB) sorbent (use with caution as it may adsorb planar pesticides)
- Centrifuge tubes (50 mL and 2 mL)
- Syringe filters (0.22 μm)

1.2. Extraction Procedure:

- Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Vortex the tube vigorously for 10 minutes to ensure thorough extraction.[\[1\]](#)

- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[1]
- Immediately shake the tube for 1 minute to prevent the formation of MgSO₄ agglomerates.
- Centrifuge the tube at \geq 8000 rpm for 5 minutes.[1]
- The upper acetonitrile layer contains the extracted **propiconazole**.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

- Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing a mixture of d-SPE sorbents. The choice of sorbents depends on the matrix. A common combination for plant tissues is 50 mg of PSA and 50 mg of C18. For highly pigmented samples, 50 mg of GCB can be added, but its effect on **propiconazole** recovery should be validated.[1]
- Vortex the tube for 1 minute.
- Centrifuge at \geq 8000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μ m syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

2.1. Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.2. LC Parameters (Typical):

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Gradient	Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C

2.3. MS/MS Parameters (Typical for Propiconazole):

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	342.1
Product Ions (m/z)	Quantifier: 69.1, Qualifier: 159.1
Collision Energy	Optimized for the specific instrument
Dwell Time	100 ms

Data Presentation

The performance of this method has been validated across various plant matrices. The following tables summarize the quantitative data obtained.

Table 1: Method Validation Parameters for Propiconazole in Different Plant Matrices

Matrix	Spiked Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Reference
Plum	0.02	79.42 - 104.05	1.54 - 11.68	[1]
Plum	0.2	79.42 - 104.05	1.54 - 11.68	[1]
Plum	2	79.42 - 104.05	1.54 - 11.68	[1]
Pepper	Not Specified	85.94 - 103.35	<6.5	[3]

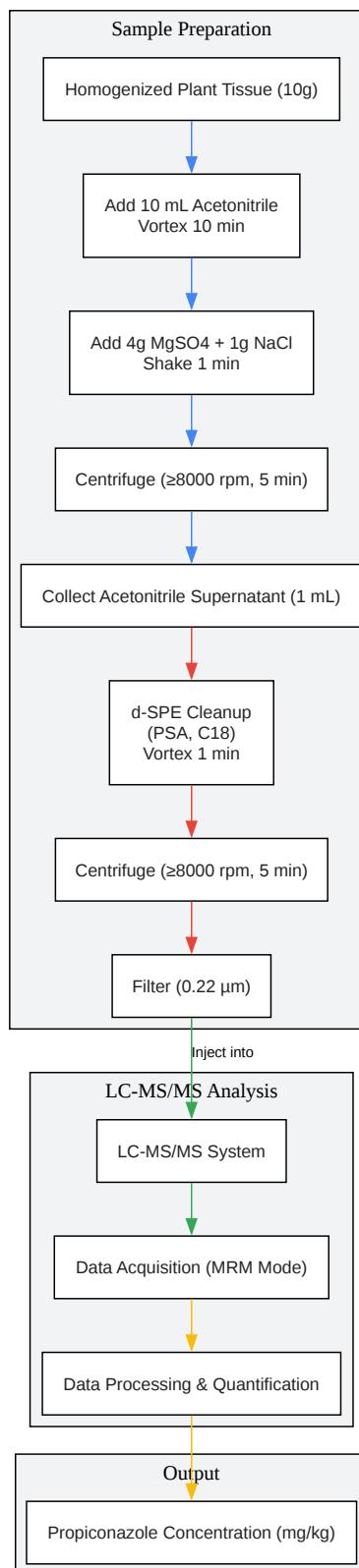
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for **Propiconazole**

Matrix	LOD (mg/kg)	LOQ (mg/kg)	Reference
Plum	0.0005	0.004 - 0.006	[1]
Pepper	0.0015	0.005	[3]
Banana Leaves	0.002 - 0.006	0.02 - 0.03	[4]

Table 3: Linearity of **Propiconazole** Calibration

Matrix	Concentration Range (μ g/mL)	Correlation Coefficient (R^2)	Reference
Plum	0.02 - 4	> 0.9987	[1]

Mandatory Visualization

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Caption: Experimental workflow for **propiconazole** residue analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **propiconazole** residues in plant tissues. The use of the QuEChERS method for sample preparation ensures high-throughput capabilities with excellent recovery and precision. The method is suitable for routine monitoring to ensure compliance with regulatory MRLs and to safeguard consumer health.

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